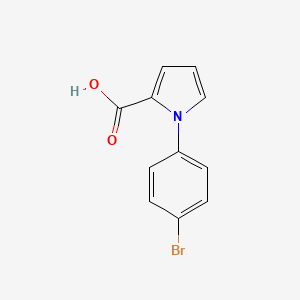

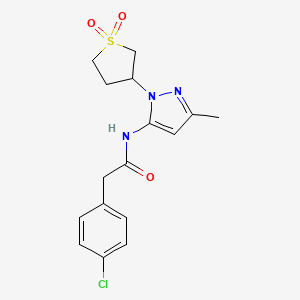

![molecular formula C17H13ClFNOS2 B2448832 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 2034496-33-6](/img/structure/B2448832.png)

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide” is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . Thiophene rings are five-membered aromatic rings containing four carbon atoms and a sulfur atom. The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group.

Molecular Structure Analysis

The molecular structure of this compound would likely be planar at the bithiophene and benzamide sections due to the nature of aromatic systems . The exact geometry would depend on the specific spatial arrangement of the atoms and the electronic structure of the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bithiophene and benzamide groups. Bithiophenes can undergo various reactions such as bromination and metal-catalyzed cross-coupling reactions . Benzamides can participate in reactions such as hydrolysis, reduction, and various coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition and Biocidal Activities

A study by Abousalem et al. (2019) highlights the use of fluorophenyl-2,2′-bichalcophenes, including compounds similar to "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide," as eco-friendly corrosion inhibitors and biocide agents. These compounds have shown significant corrosion protection for carbon steel in hydrochloric acid, with promising inhibition efficiency. The compounds act as mixed-type inhibitors and demonstrate strong adsorption on carbon steel surfaces, following the Langmuir adsorption isotherm. Additionally, their biocidal action against bacteria responsible for microbial influenced corrosion (MIC) suggests dual functionality, beneficial from both economic and environmental perspectives (Abousalem, Ismail, & Fouda, 2019).

Antimicrobial and Antituberculosis Activities

Research on the antimicrobial properties of compounds containing the fluorobenzamide moiety, including those structurally related to "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide," has demonstrated their effectiveness against various bacterial and fungal strains. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom at the 4th position of the benzoyl group, which showed significant antimicrobial activity, highlighting the role of fluorine in enhancing these properties. Compounds synthesized demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi, with some compounds showing most activity at minimal inhibitory concentrations (MIC) of 12.5 μg/mL against selected bacterial strains (Desai, Rajpara, & Joshi, 2013). Furthermore, Koçyiğit-Kaymakçıoğlu et al. (2009) synthesized derivatives of 4-fluorophenylhydrazide with significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, underscoring the potential of these compounds in tuberculosis treatment (Koçyiğit-Kaymakçıoğlu, Oruç-Emre, Unsalan, & Rollas, 2009).

Advanced Material Synthesis

Compounds with the fluorobenzamide structure, akin to "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide," have been utilized in the synthesis of advanced materials. For instance, the preparation of poly(3,4-ethylene dioxythiophene) (PEDOT)-modified polyvinylidene fluoride electrospun fibers incorporating fluorobenzamide derivatives showcases a novel adsorbent material for removing anionic dyes from aqueous media. This innovative material demonstrates high adsorption capacity, broad pH range effectiveness, and excellent mechanical and environmental stability, making it a promising candidate for water remediation and effluent treatment systems (da Silva et al., 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNOS2/c18-13-2-1-3-14(19)16(13)17(21)20-8-6-12-4-5-15(23-12)11-7-9-22-10-11/h1-5,7,9-10H,6,8H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWORPBAXCSHMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

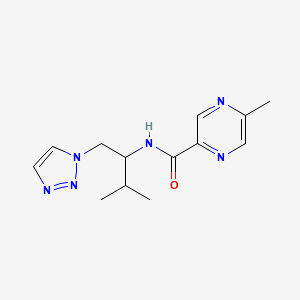

![2-[(5-Butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2448751.png)

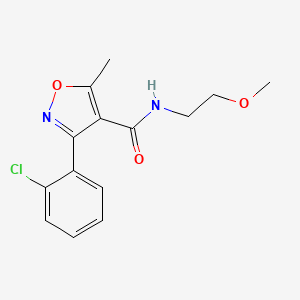

![6-Ethyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448754.png)

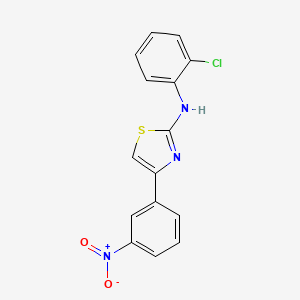

![3,5-Dimethyl-4-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2448756.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2448757.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2448758.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B2448765.png)

![1-({[4-(Diphenylmethyl)piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1] heptan-2-one](/img/structure/B2448769.png)

![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2448772.png)